Bisulepin, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bisulepine is a strong and relatively selective antihistamine, known for its hypnotic, antiadrenergic, and very weak anticholinergic and antiserotonergic effects . It is marketed in the Czech Republic and Slovakia under the trademark Dithiaden as tablets and injections . The registered active form is the trans-isomer .
Preparation Methods
Bisulepine can be synthesized through various synthetic routes. One common method involves the reaction of thieno2,3-cbenzothiepin with dimethylamine . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Bisulepine undergoes several types of chemical reactions, including:
Oxidation: Bisulepine can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary amines .
Scientific Research Applications
Bisulepine has a wide range of scientific research applications:
Mechanism of Action
Bisulepine exerts its effects primarily by acting as an antagonist at histamine H1 receptors . By blocking these receptors, bisulepine prevents the action of histamine, a compound involved in allergic reactions and inflammation . This leads to a reduction in symptoms such as itching, swelling, and redness . Additionally, bisulepine’s hypnotic effects are due to its ability to cross the blood-brain barrier and interact with central nervous system receptors .
Comparison with Similar Compounds
Bisulepine is similar to other antihistamines such as dosulepin and doxepin . it is unique in its relatively selective action on H1 receptors and its combination of hypnotic and antiadrenergic effects . Other similar compounds include:
Dosulepin: An antidepressant with antihistamine properties.
Doxepin: Used to treat anxiety and depression, also has antihistamine effects.
Bisulepine’s unique combination of properties makes it particularly useful in treating conditions that require both antihistamine and sedative effects .
Properties
CAS No. |
42504-84-7 |
---|---|
Molecular Formula |
C17H19NS2 |
Molecular Weight |
301.5 g/mol |
IUPAC Name |
(3Z)-N,N-dimethyl-3-(5H-thieno[2,3-c][2]benzothiepin-10-ylidene)propan-1-amine |
InChI |
InChI=1S/C17H19NS2/c1-18(2)10-5-8-15-14-7-4-3-6-13(14)12-20-17-16(15)9-11-19-17/h3-4,6-9,11H,5,10,12H2,1-2H3/b15-8- |
InChI Key |
ZLJLUTCIUOCIQM-NVNXTCNLSA-N |
Isomeric SMILES |
CN(C)CC/C=C/1\C2=C(SCC3=CC=CC=C31)SC=C2 |
Canonical SMILES |
CN(C)CCC=C1C2=C(SCC3=CC=CC=C31)SC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.